Ethanone,1-(2-ethynyl-1-cyclopenten-1-yl)-
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Overview
Description
Ethanone,1-(2-ethynyl-1-cyclopenten-1-yl)- is an organic compound with the molecular formula C9H10O It is a derivative of ethanone, featuring an ethynyl group attached to a cyclopentenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-(2-ethynyl-1-cyclopenten-1-yl)- typically involves the reaction of cyclopentadiene with acetylene under specific conditions to form the cyclopentenyl ring with an ethynyl group. This intermediate is then subjected to further reactions to introduce the ethanone group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of Ethanone,1-(2-ethynyl-1-cyclopenten-1-yl)- may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Ethanone,1-(2-ethynyl-1-cyclopenten-1-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions typically require specific solvents, temperatures, and sometimes the presence of catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted ethanone derivatives.
Scientific Research Applications
Ethanone,1-(2-ethynyl-1-cyclopenten-1-yl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethanone,1-(2-ethynyl-1-cyclopenten-1-yl)- exerts its effects involves its interaction with various molecular targets. The ethynyl group can participate in reactions with nucleophiles, while the cyclopentenyl ring provides a rigid structure that can influence the compound’s reactivity and binding properties. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
Ethanone,1-(2-methyl-1-cyclopenten-1-yl)-: Similar in structure but with a methyl group instead of an ethynyl group.
Ethanone,1-(1,2,3-trimethyl-2-cyclopenten-1-yl)-: Features multiple methyl groups on the cyclopentenyl ring.
Uniqueness
Ethanone,1-(2-ethynyl-1-cyclopenten-1-yl)- is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity compared to its methyl-substituted counterparts. This uniqueness makes it valuable for specific applications where the ethynyl group plays a crucial role.
Properties
Molecular Formula |
C9H10O |
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Molecular Weight |
134.17 g/mol |
IUPAC Name |
1-(2-ethynylcyclopenten-1-yl)ethanone |
InChI |
InChI=1S/C9H10O/c1-3-8-5-4-6-9(8)7(2)10/h1H,4-6H2,2H3 |
InChI Key |
XRFWLCWTMRHRNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(CCC1)C#C |
Origin of Product |
United States |
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